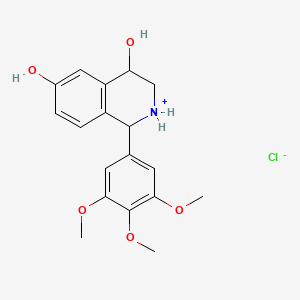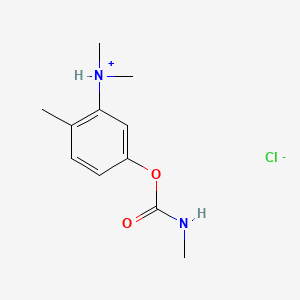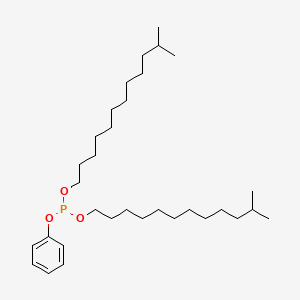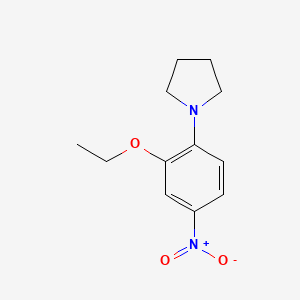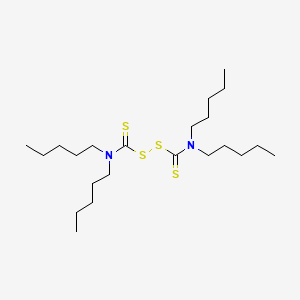
Acrylophenone, 4'-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acrylophenone, 4’-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring, a phenyl group, and an acrylophenone moiety, making it a versatile molecule in synthetic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acrylophenone, 4’-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride typically involves the reaction of 4-phenyl-1-piperazine with an appropriate acrylophenone derivative. The process often includes the use of solvents such as acetonitrile and catalysts to facilitate the reaction . The reaction conditions may vary, but common methods include refluxing the mixture for several hours and subsequent purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Acrylophenone, 4’-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Acrylophenone, 4’-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Acrylophenone, 4’-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring and phenyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Piperazinyl)aniline: An important intermediate in pharmaceutical and agrochemical synthesis.
7H-Pyrazolo[4,3-d]pyrimidin-7-one:
Uniqueness
Acrylophenone, 4’-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Propiedades
Número CAS |
65976-23-0 |
|---|---|
Fórmula molecular |
C22H28Cl2N2O2 |
Peso molecular |
423.4 g/mol |
Nombre IUPAC |
1-[4-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]prop-2-en-1-one;dihydrochloride |
InChI |
InChI=1S/C22H26N2O2.2ClH/c1-2-22(25)19-9-11-21(12-10-19)26-18-6-13-23-14-16-24(17-15-23)20-7-4-3-5-8-20;;/h2-5,7-12H,1,6,13-18H2;2*1H |
Clave InChI |
GJIQHDJJDFMBKT-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)C1=CC=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


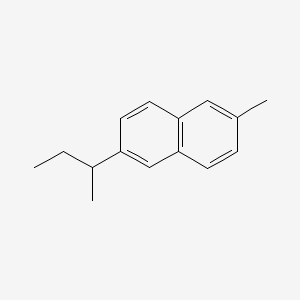
![Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt](/img/structure/B13768574.png)
![2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B13768576.png)
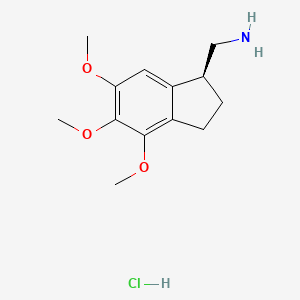

![N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide](/img/structure/B13768595.png)

![(1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768601.png)
